2-AMINO-5-(4-METHOXYPHENYL)NICOTINIC ACID
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Overview
Description
2-Amino-5-(4-methoxyphenyl)nicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a 4-methoxyphenyl group at the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-methoxyphenyl)nicotinic acid typically involves the reaction of 2-amino-5-bromonicotinic acid with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures (around 100°C) for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(4-methoxyphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylnicotinic acid
- 2-Amino-5-chloronicotinic acid
- 2-Amino-5-bromonicotinic acid
Uniqueness
2-Amino-5-(4-methoxyphenyl)nicotinic acid is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBOOXSRKAHMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687141 |
Source
|
Record name | 2-Amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-77-3 |
Source
|
Record name | 2-Amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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